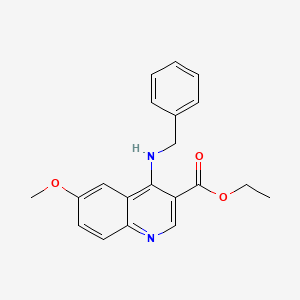![molecular formula C27H18Cl2N4O2 B10795862 4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10795862.png)
4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MMV006962 involves a series of chemical reactions that are designed to produce the compound in a pure and stable form. The specific synthetic routes and reaction conditions for MMV006962 are not widely published, but it is known that the compound can be synthesized through a series of steps involving the use of various reagents and catalysts . Industrial production methods for MMV006962 would likely involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring that the process is both cost-effective and efficient.
Chemical Reactions Analysis
MMV006962 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
MMV006962 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the inhibition of bacterial surface proteins. In biology, it has been used to investigate the mechanisms of bacterial adhesion and colonization.
Mechanism of Action
The mechanism of action of MMV006962 involves its interaction with specific molecular targets on the surface of Staphylococcus aureus. The compound binds to clumping factor B and clumping factor A, inhibiting their function and preventing the bacteria from adhering to host tissues. This disruption of bacterial adhesion is a key factor in the compound’s effectiveness as an antibacterial agent .
Comparison with Similar Compounds
MMV006962 can be compared to other similar compounds, such as allantodapsone, MB03, and MMV019241. These compounds also target bacterial surface proteins and have similar mechanisms of action. MMV006962 is unique in its specific binding modes and its potential for improved binding affinity and selectivity . The similar compounds include:
- Allantodapsone
- MB03
- MMV019241
MMV006962 stands out due to its specific interactions with clumping factor B and clumping factor A, making it a promising candidate for further development in the field of antibacterial research .
Properties
Molecular Formula |
C27H18Cl2N4O2 |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H18Cl2N4O2/c28-19-7-1-17(2-8-19)26(34)30-21-11-5-16(6-12-21)25-32-23-14-13-22(15-24(23)33-25)31-27(35)18-3-9-20(29)10-4-18/h1-15H,(H,30,34)(H,31,35)(H,32,33) |
InChI Key |
WLBJJWICAOVTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


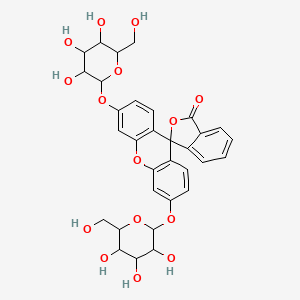
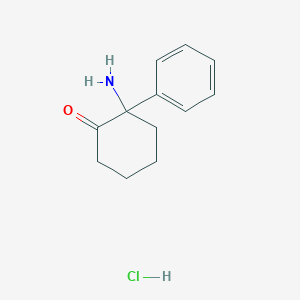

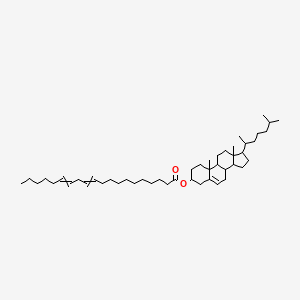
![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
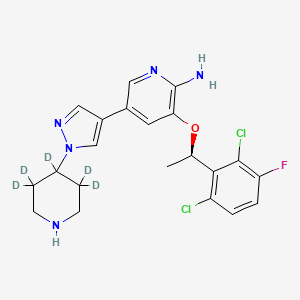
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)

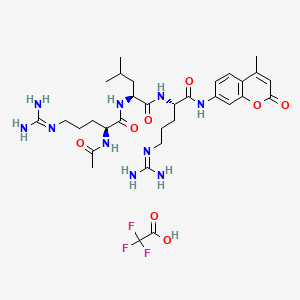
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)
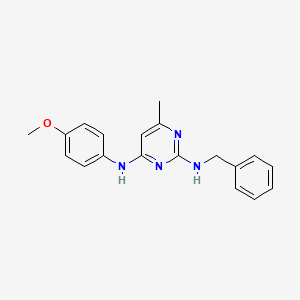
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate](/img/structure/B10795856.png)
![4-{[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino}phenol](/img/structure/B10795861.png)
